

# In-Depth Technical Guide on 3-(10H-Phenothiazin-10-yl)propanoic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-(10H-Phenothiazin-10-yl)propanoic acid

**Cat. No.:** B133780

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

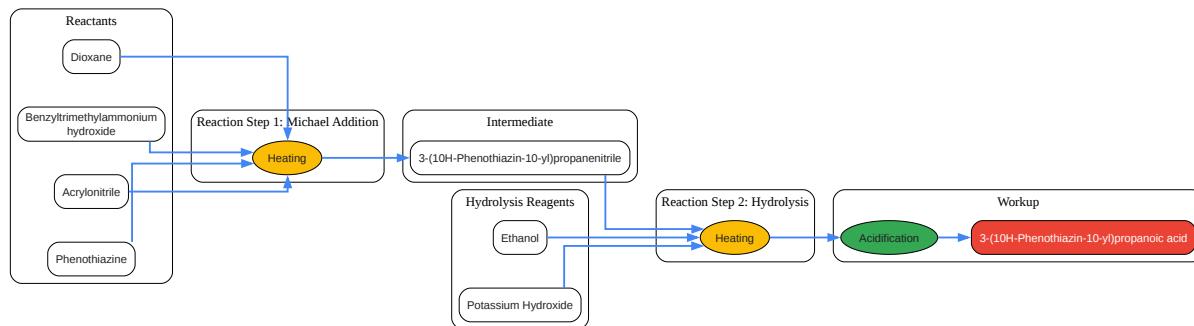
## Introduction

**3-(10H-Phenothiazin-10-yl)propanoic acid** is a derivative of phenothiazine, a heterocyclic compound well-established in medicinal chemistry for its diverse pharmacological activities. The phenothiazine scaffold, consisting of a tricyclic structure with nitrogen and sulfur heteroatoms, serves as a privileged core in numerous clinically significant drugs, particularly antipsychotics. This technical guide provides a comprehensive overview of the theoretical and experimental studies on **3-(10H-Phenothiazin-10-yl)propanoic acid**, covering its synthesis, physicochemical properties, and potential biological activities, with a focus on its prospective applications in drug discovery and development.

## Physicochemical Properties

**3-(10H-Phenothiazin-10-yl)propanoic acid** is a solid at room temperature with a melting point ranging from 161 to 164 °C.<sup>[1]</sup> It is characterized by the presence of a propanoic acid side chain attached to the nitrogen atom of the phenothiazine ring, which imparts acidic properties to the molecule.<sup>[2]</sup> This functional group allows for various chemical modifications, such as esterification and amidation, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.<sup>[2]</sup>

| Property          | Value                                             | Reference                               |
|-------------------|---------------------------------------------------|-----------------------------------------|
| CAS Number        | 362-03-8                                          | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>15</sub> H <sub>13</sub> NO <sub>2</sub> S | <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Weight  | 271.34 g/mol                                      | <a href="#">[3]</a> <a href="#">[4]</a> |
| Melting Point     | 161-164 °C                                        | <a href="#">[1]</a>                     |
| Appearance        | Solid powder                                      | <a href="#">[1]</a>                     |
| Solubility        | Moderately soluble in polar solvents              | <a href="#">[2]</a>                     |


## Synthesis and Experimental Protocols

A detailed synthetic protocol for **3-(10H-Phenothiazin-10-yl)propanoic acid** and its derivatives has been described. The general synthesis involves the reaction of phenothiazine with a suitable three-carbon synthon, followed by modifications to the carboxylic acid moiety.

### Synthesis of **3-(10H-Phenothiazin-10-yl)propanoic acid**

A mixture of phenothiazine, acrylonitrile, and benzyltrimethylammonium hydroxide in dioxane is heated, followed by hydrolysis with potassium hydroxide in ethanol and subsequent acidification to yield the desired product.[\[5\]](#)

#### Experimental Workflow for Synthesis



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-(10H-Phenothiazin-10-yl)propanoic acid**.

## Characterization Data

The synthesized compound can be characterized using various spectroscopic techniques.

| Technique                               | Observed Data                                               |
|-----------------------------------------|-------------------------------------------------------------|
| IR (KBr)                                | 1695 cm <sup>-1</sup> (C=O)                                 |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> ) | δ 2.93 (t, 2H), 4.31 (t, 2H), 6.8-7.5 (m, 8H), 9.92 (s, 1H) |
| Mass (m/z)                              | 271                                                         |

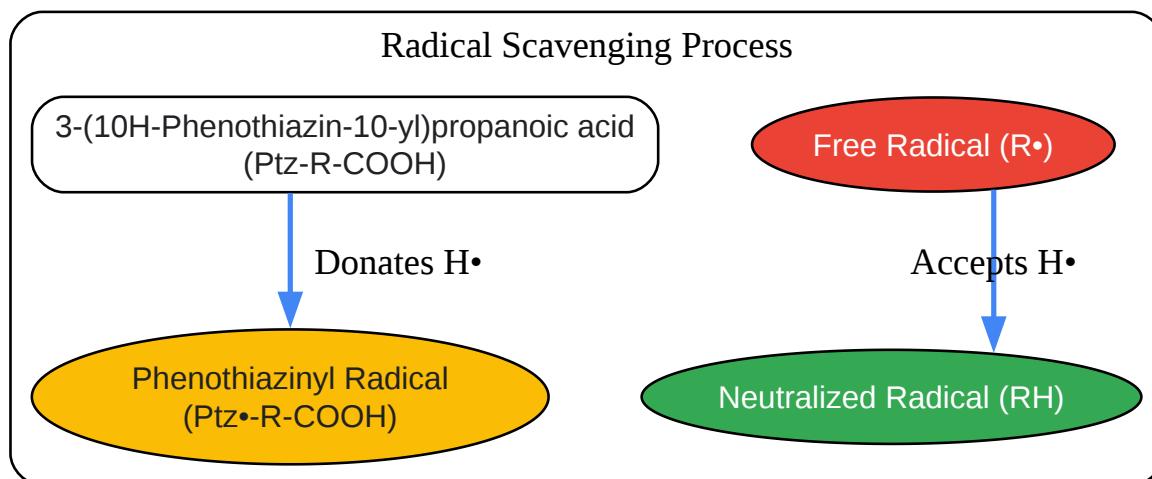
## Theoretical Studies

While specific theoretical studies on **3-(10H-Phenothiazin-10-yl)propanoic acid** are limited, Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties and reactivity of the broader phenothiazine scaffold.<sup>[6][7][8]</sup> These studies provide insights into the molecular structure, electronic distribution, and potential sites for metabolic transformations. The non-planar "butterfly" conformation of the phenothiazine ring system is a key structural feature that influences its biological activity.<sup>[7]</sup> Theoretical calculations can help in understanding the structure-activity relationships and in the rational design of new derivatives with enhanced potency and selectivity.

## Biological Activities and Potential Applications

Phenothiazine derivatives are known to exhibit a wide range of biological activities, including antitumor and antioxidant effects.

### Antitumor Activity


Several studies have demonstrated the antitumor potential of phenothiazine-related compounds against various cancer cell lines.<sup>[9][10][11][12]</sup> While specific IC<sub>50</sub> values for **3-(10H-Phenothiazin-10-yl)propanoic acid** are not readily available in the cited literature, related derivatives have shown significant cytotoxic effects. For instance, PEGylated phenothiazine derivatives exhibited IC<sub>50</sub> values against a mouse colon carcinoma cell line that were comparable to the standard anticancer drugs 5-Fluorouracil and doxorubicin.<sup>[9]</sup> Another study on trifluoperazine derivatives reported IC<sub>50</sub> values for apoptosis induction in oral cancer cells.<sup>[12]</sup> These findings suggest that the phenothiazine scaffold is a promising starting point for the development of novel anticancer agents.

| Related Compound                 | Cancer Cell Line           | IC <sub>50</sub> (μM)                                   | Reference |
|----------------------------------|----------------------------|---------------------------------------------------------|-----------|
| PEGylated phenothiazine (PPO)    | HepG2 (human liver cancer) | 161.3                                                   | [9]       |
| PEGylated phenothiazine (PPO)    | MCF7 (breast cancer)       | 131.7                                                   | [9]       |
| Trifluoperazine derivative (A4)  | Ca922 (oral cancer)        | Not specified, but higher activity than parent compound | [11][12]  |
| 1-aryl-1,2,3-triazole derivative | Various cancer cell lines  | 0.5 - 6.7                                               | [12]      |

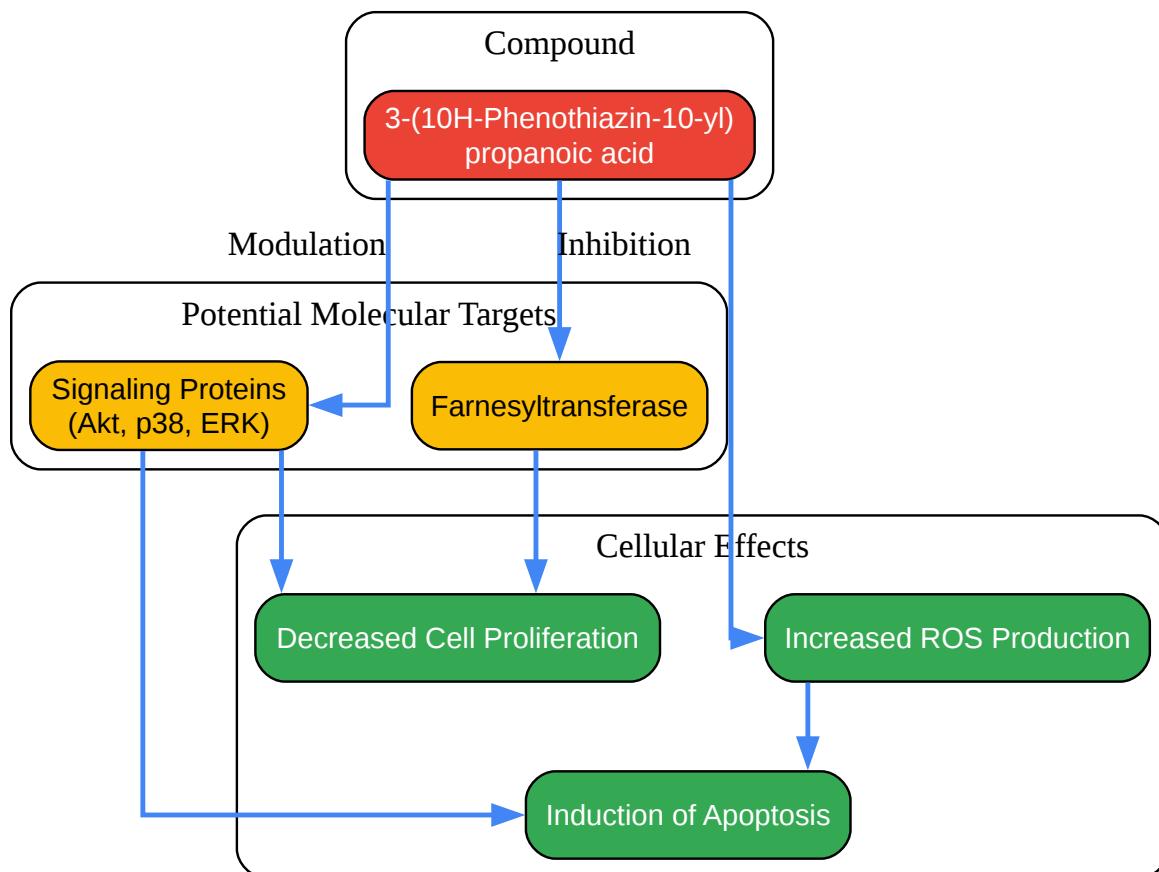
## Antioxidant Activity

Phenothiazines are recognized for their antioxidant properties, which are attributed to the electron-rich nature of the heterocyclic ring system.[7] They can act as radical scavengers, protecting cells from oxidative damage. The antioxidant activity of phenothiazine derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11] While specific quantitative data for **3-(10H-Phenothiazin-10-yl)propanoic acid** is not available in the provided search results, the general antioxidant potential of the phenothiazine class is well-documented.

### Hypothesized Antioxidant Mechanism



[Click to download full resolution via product page](#)


Caption: Proposed mechanism of free radical scavenging.

## Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by **3-(10H-Phenothiazin-10-yl)propanoic acid** have not been elucidated. However, studies on related phenothiazine derivatives suggest several potential mechanisms of action. One prominent mechanism is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell growth and proliferation, such as Ras.<sup>[12]</sup> By inhibiting this enzyme, phenothiazine derivatives can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Furthermore, some phenothiazines have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.<sup>[10][12]</sup> They can also interfere with various other signaling pathways, including those involving Akt, p38, and ERK.<sup>[12]</sup>

### Potential Signaling Pathway Interactions



[Click to download full resolution via product page](#)

Caption: Potential molecular targets and cellular effects.

## Conclusion and Future Directions

**3-(10H-Phenothiazin-10-yl)propanoic acid** represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and diseases associated with oxidative stress. Its synthetic accessibility and the potential for chemical modification make it an attractive candidate for further investigation. Future research should focus on:

- Quantitative Biological Evaluation: Determining the specific IC<sub>50</sub> values of **3-(10H-Phenothiazin-10-yl)propanoic acid** and its derivatives in various cancer cell lines and antioxidant assays.

- Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
- In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of lead compounds in preclinical animal models.

By systematically addressing these research areas, the full therapeutic potential of **3-(10H-Phenothiazin-10-yl)propanoic acid** and its analogs can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. DPPH Assay Kit (Antioxidant / Radical Scavenging) (ab289847) | Abcam [abcam.com]
- 3. scbt.com [scbt.com]
- 4. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]
- 5. 3-(10H-Phenothiazin-10-yl)propanoic acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide on 3-(10H-Phenothiazin-10-yl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133780#theoretical-studies-on-3-10h-phenothiazin-10-yl-propanoic-acid]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)